

Application Notes and Protocols: Quality Control Parameters for ALC-0315 Raw Material

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Compound of Interest

Compound Name: ALC-0315

Cat. No.: B3025655

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Introduction

ALC-0315, ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a critical ionizable cationic lipid used in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, most notably mRNA vaccines. The purity and quality of the **ALC-0315** raw material are paramount as they can significantly impact the efficacy, stability, and safety of the final drug product. Impurities in the lipid raw material, such as the N-oxide, can lead to a loss of mRNA potency through covalent modification.^{[1][2]} This document outlines a comprehensive set of quality control parameters, acceptance criteria, and detailed analytical protocols for the assessment of **ALC-0315** raw material.

Quality Control Parameters and Acceptance Criteria

The following table summarizes the key quality control parameters and suggested acceptance criteria for **ALC-0315** raw material, based on general pharmaceutical guidelines such as ICH Q6A and available data from suppliers and scientific literature.^{[3][4][5][6]}

Parameter	Test Method	Acceptance Criteria
Appearance	Visual Inspection	Clear, colorless to pale yellow oily liquid.
Identity	1. ¹ H NMR 2. Mass Spectrometry (MS)	1. The ¹ H NMR spectrum conforms to the structure of ALC-0315. 2. The mass spectrum exhibits the expected molecular ion peak for ALC-0315 (e.g., [M+H] ⁺ at m/z 766.7).
Assay	HPLC with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)	98.0% to 102.0%
Purity	HPLC-CAD/ELSD	≥ 99.0%
Related Impurities	LC-MS/MS	- N-Oxide Impurity: ≤ 0.10% - Any other single unknown impurity: ≤ 0.10% - Total Impurities: ≤ 1.0%
Water Content	Karl Fischer Titration	≤ 0.5%
Residual Solvents	Headspace Gas Chromatography (GC)	Meets ICH Q3C limits.
Elemental Impurities	ICP-MS or ICP-OES	Meets ICH Q3D limits.

Experimental Protocols

Identity by Mass Spectrometry

Objective: To confirm the molecular weight of **ALC-0315**.

Methodology:

- Sample Preparation: Prepare a stock solution of **ALC-0315** in a suitable solvent such as ethanol or a mixture of acetonitrile and methanol.[1] Dilute the stock solution to an appropriate concentration (e.g., 1 µg/mL) with the mobile phase.
- Instrumentation: A high-resolution mass spectrometer (e.g., ZenoTOF 7600 system) with an electrospray ionization (ESI) source is used.[1][3]
- MS Parameters:
 - Ionization Mode: Positive
 - Acquisition Mode: TOF-MS
 - Mass Range: m/z 100-1000
- Data Analysis: The acquired mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of **ALC-0315** at m/z 766.72.

Assay and Purity by HPLC-CAD/ELSD

Objective: To determine the content and purity of **ALC-0315**.

Methodology:

- Chromatographic Conditions:
 - Column: A C18 column (e.g., UHPLC Peptide BEH C18, 2.1 × 150 mm, 1.7 µm) is recommended.[1]
 - Mobile Phase A: 15% water, 30% MeOH, and 55% acetonitrile with 10mM ammonium acetate.[1]
 - Mobile Phase B: 60:40 (v/v) acetonitrile/MeOH with 10mM ammonium acetate.[1]
 - Flow Rate: 0.3 mL/min.[1]
 - Column Temperature: 70°C.[1]
 - Injection Volume: 2 µL.[1]

- Gradient: A suitable gradient program should be developed to separate **ALC-0315** from its impurities.
- Sample Preparation: Accurately weigh and dissolve the **ALC-0315** raw material in the mobile phase to a known concentration.
- Standard Preparation: Prepare a reference standard of **ALC-0315** with a known purity at the same concentration as the sample.
- Detection: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is used for detection as **ALC-0315** lacks a strong chromophore.
- Quantification: The assay is calculated by comparing the peak area of the sample to that of the reference standard. Purity is determined by the area percentage method.

Related Impurities by LC-MS/MS

Objective: To identify and quantify known and unknown impurities in the **ALC-0315** raw material.

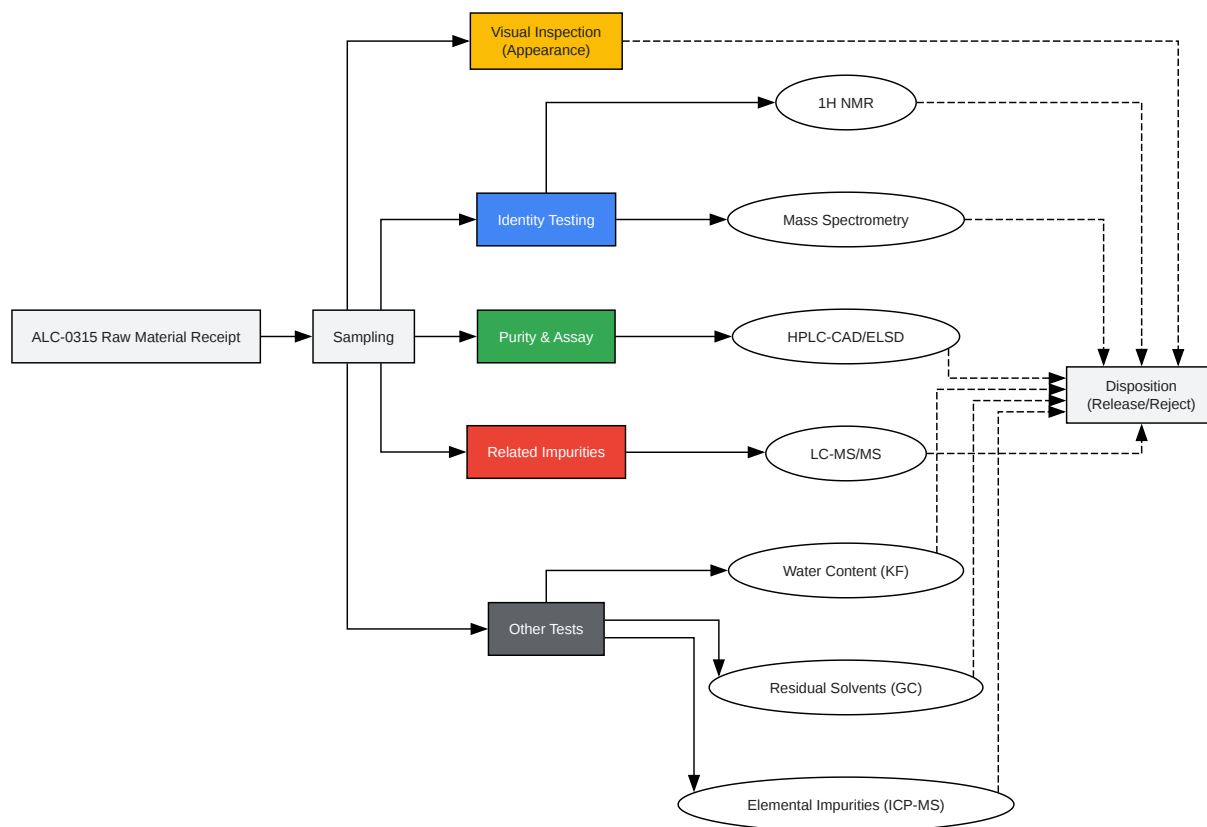
Methodology:

- Chromatographic Conditions: Use the same HPLC conditions as described in the Assay and Purity method.
- Instrumentation: A high-resolution tandem mass spectrometer (e.g., ZenoTOF 7600 system) is used for sensitive detection and structural elucidation of impurities.[\[1\]](#)[\[3\]](#)
- MS/MS Parameters:
 - Acquisition Mode: Data-Dependent Acquisition (DDA) to trigger MS/MS spectra for detected impurity peaks.[\[1\]](#)
 - Fragmentation: Electron Activated Dissociation (EAD) is particularly useful for detailed structural characterization of lipid impurities.[\[1\]](#)[\[4\]](#)
- Impurity Identification: Impurities are identified based on their accurate mass, retention time, and fragmentation patterns. The N-oxide impurity will have an $[M+H]^+$ ion at m/z 782.7.[\[1\]](#)[\[6\]](#)

Other potential impurities include products of hydrolysis and acyl chain loss.^[7]

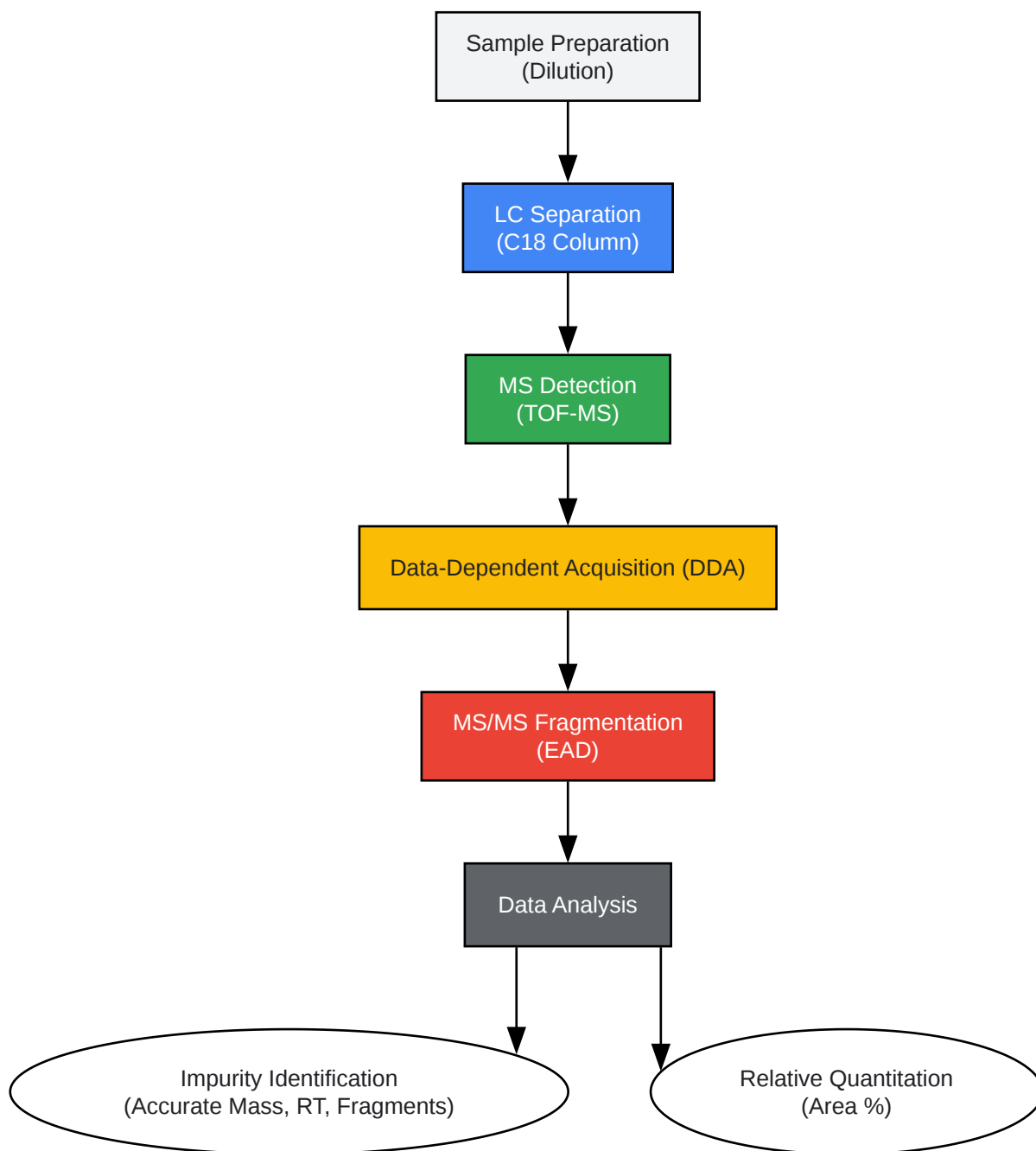
- Quantification: The relative abundance of impurities is typically determined by comparing the peak area of each impurity to the total peak area of all components in the chromatogram. For critical impurities like the N-oxide, quantification against a qualified reference standard is preferred.

Visualizations



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Caption: Quality Control Testing Workflow for **ALC-0315** Raw Material.



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Caption: Logical Pathway for Impurity Analysis of **ALC-0315** using LC-MS/MS.

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